3-BENZENESULFONAMIDO-N-PHENYLPROPANAMIDE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPMRNBVBXKAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Strategies and Methodologies for 3 Benzenesulfonamido N Phenylpropanamide and Its Derivatives
Established Synthetic Pathways to 3-BENZENESULFONAMIDO-N-PHENYLPROPANAMIDE
The synthesis of this compound is a multi-step process that hinges on the successful formation of two critical bonds: an amide bond and a sulfonamide bond. The general approach involves the synthesis of a key intermediate, 3-amino-N-phenylpropanamide, followed by the introduction of the benzenesulfonyl group.
Precursor Synthesis and Functional Group Introduction Techniques
The primary precursor for the synthesis of this compound is 3-amino-N-phenylpropanamide. The synthesis of this intermediate begins with readily available starting materials, 3-aminopropanoic acid and aniline (B41778). The key challenge in this step is the selective formation of the amide bond without unwanted side reactions involving the amino group of 3-aminopropanoic acid. To achieve this, the amino group is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.
The synthesis of the N-Boc-protected 3-aminopropanoic acid is a standard procedure in organic synthesis. This protected acid is then ready for coupling with aniline to form the amide bond.
Amide Bond Formation Strategies: Coupling Reagents and Catalyzed Condensations
The formation of the amide bond between N-Boc-3-aminopropanoic acid and aniline is a critical step that can be achieved through various modern synthetic methods. The direct condensation of a carboxylic acid and an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating its reaction with the amine. fishersci.it
The general procedure involves dissolving the N-Boc-protected amino acid in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent and aniline. The reaction is typically stirred at room temperature until completion. After the reaction, the Boc protecting group is removed from the resulting N-Boc-3-amino-N-phenylpropanamide using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the key intermediate, 3-amino-N-phenylpropanamide.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, cost-effective. By-products can sometimes be difficult to remove. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. |
| Aminium/Uronium Salts | HBTU, HATU | Fast reaction rates, suitable for solid-phase synthesis. |
Benzenesulfonamide (B165840) Moiety Formation Methods
The final step in the synthesis of this compound is the formation of the benzenesulfonamide linkage. This is typically achieved through the reaction of the newly synthesized 3-amino-N-phenylpropanamide with benzenesulfonyl chloride. researchgate.net This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is generally carried out in the presence of a base to neutralize the hydrochloric acid by-product. researchgate.net
Pyridine (B92270) is a commonly used solvent and base for this transformation. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. researchgate.net The reaction is typically performed at room temperature or with gentle heating to ensure completion. The final product, this compound, can then be purified by recrystallization or column chromatography.
Synthesis of Benzenesulfonamide-Substituted Propanamide Derivatives
The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Structural diversification can be achieved by modifying either the benzenesulfonamide moiety or the N-phenylpropanamide portion of the molecule.
Strategies for Structural Diversification and Analog Preparation
Structural diversification is primarily achieved by utilizing substituted precursors. A wide array of derivatives can be synthesized by employing substituted anilines and substituted benzenesulfonyl chlorides.
Modification of the N-Phenyl Group: By starting with various substituted anilines, a range of N-aryl propanamide derivatives can be prepared. The synthesis of substituted anilines is well-established, with numerous methods available for introducing a variety of functional groups onto the aromatic ring. researchgate.netbeilstein-journals.orggoogle.comchemrxiv.orggsconlinepress.com These substituted anilines can then be coupled with N-Boc-3-aminopropanoic acid using the amide bond formation strategies described previously.
Modification of the Benzenesulfonyl Group: Similarly, the use of substituted benzenesulfonyl chlorides allows for the introduction of different functional groups on the benzenesulfonyl moiety. Substituted benzenesulfonyl chlorides can be prepared from the corresponding substituted anilines via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction), or by direct chlorosulfonation of a substituted benzene (B151609). google.comgoogle.compatsnap.comorgsyn.orgnih.govrsc.org The subsequent reaction of these substituted benzenesulfonyl chlorides with 3-amino-N-phenylpropanamide yields the desired derivatives.
This modular approach allows for the systematic preparation of a library of compounds with diverse electronic and steric properties, which is invaluable for medicinal chemistry and materials science applications. nih.gov
| Precursor | Method of Synthesis | Resulting Diversification |
| Substituted Anilines | Various methods including nucleophilic aromatic substitution, reduction of nitroarenes. researchgate.netbeilstein-journals.orggoogle.comchemrxiv.orggsconlinepress.com | Modification of the N-aryl group of the propanamide. |
| Substituted Benzenesulfonyl Chlorides | Diazotization of anilines, chlorosulfonation of substituted benzenes. google.comgoogle.compatsnap.comorgsyn.orgnih.govrsc.org | Modification of the benzenesulfonyl moiety. |
Catalytic Approaches in Derivative Synthesis (e.g., zinc chloride catalysis)
Catalytic methods can offer milder reaction conditions, higher yields, and improved selectivity in the synthesis of this compound derivatives. While traditional methods are robust, the use of catalysts can enhance the efficiency of the key bond-forming reactions.
Zinc Chloride Catalysis: Zinc chloride (ZnCl₂) is a versatile and inexpensive Lewis acid catalyst that has found applications in various organic transformations, including amide and sulfonamide synthesis. rsc.org
In the context of amide bond formation, zinc chloride has been reported to catalyze the direct condensation of carboxylic acids and amines. rsc.org This approach could potentially offer a more atom-economical alternative to the use of stoichiometric coupling reagents for the synthesis of the 3-amino-N-phenylpropanamide precursor.
Furthermore, zinc oxide, a related zinc compound, has been shown to be an efficient catalyst for the sulfonylation of amines with sulfonyl chlorides under mild and neutral conditions. tsijournals.com This suggests that zinc-based catalysts could also be employed in the final step of the synthesis to facilitate the formation of the benzenesulfonamide linkage, potentially avoiding the need for strong organic bases like pyridine. The use of organozinc reagents in conjunction with sulfonylating agents also represents a modern approach to the formation of sulfonamides. acs.org The catalytic activity of zinc compounds in these key bond-forming steps presents a promising avenue for developing more sustainable and efficient synthetic routes to this class of compounds.
Application of Green Chemistry Principles in the Synthesis of Benzenesulfonamide-Propanamide Systems
The integration of green chemistry principles into synthetic methodologies for benzenesulfonamide-propanamide structures, including this compound, is a critical step toward environmentally responsible pharmaceutical and chemical manufacturing. Traditional synthetic routes for sulfonamides and amides often rely on hazardous reagents, volatile organic solvents, and energy-intensive purification methods. Green chemistry seeks to mitigate these issues by focusing on the use of sustainable solvents, safer reagents, catalytic efficiency, and waste reduction.
Recent research has highlighted several key strategies for the eco-friendly synthesis of sulfonamides, which can be directly applied to benzenesulfonamide-propanamide systems. These approaches prioritize the reduction of environmental impact by modifying reaction conditions and reagent choices.
Use of Aqueous Media and Sustainable Solvents
One of the cornerstones of green chemistry is the replacement of conventional organic solvents with environmentally benign alternatives. Water is an ideal green solvent due to its safety, availability, and low environmental impact. mdpi.com
A significant advancement is the synthesis of sulfonamides in water, often facilitated by a base like sodium carbonate (Na₂CO₃) to act as an HCl scavenger. mdpi.comresearchgate.net This method eliminates the need for toxic organic solvents and simplifies product isolation, as the desired sulfonamide often precipitates from the aqueous solution upon acidification and can be collected by simple filtration. sci-hub.se This approach is highly suitable for the formation of the benzenesulfonamide portion of the target molecule.
Beyond water, other sustainable solvents have been explored. Polyethylene glycol (PEG-400), known for its non-toxicity, thermal stability, and biocompatibility, has been successfully used as a solvent for sulfonamide synthesis. sci-hub.se Similarly, glycerol (B35011) and deep eutectic solvents (DES) like choline (B1196258) chloride/glycerol have been employed in the synthesis of sulfonamides from thiols, offering a non-toxic and biodegradable reaction medium. researchgate.net The direct coupling of heteroaldehydes with sulfonylamines to form carboxamide links has also been demonstrated in PEG-400, presenting a green pathway for forming the propanamide bond in the target system. researchgate.net
Table 1: Comparison of Solvents in Green Sulfonamide Synthesis
| Solvent | Key Advantages | Typical Reaction Conditions | Product Isolation | Ref. |
|---|---|---|---|---|
| Water | Non-toxic, non-flammable, readily available | Room temperature with a base (e.g., Na₂CO₃) | Filtration after acidification | mdpi.comsci-hub.se |
| PEG-400 | Biodegradable, thermally stable, recoverable | Elevated temperatures (60-120°C) with a base | Extraction and precipitation | sci-hub.se |
| Glycerol | Renewable, biodegradable, high boiling point | Mild conditions with an in-situ oxidant | Filtration | researchgate.net |
| Solvent-Free | Reduces waste, high reaction concentration | Mild conditions with a catalyst | Direct isolation | researchgate.net |
Alternative Reagents and Catalytic Methods
The conventional use of sulfonyl chlorides presents safety and environmental challenges, as they are highly reactive and their synthesis often involves halogenating agents. sci-hub.se Green chemistry promotes the use of safer and more stable starting materials.
An innovative approach involves the one-pot synthesis of sulfonamides directly from thiols or disulfides through an oxidative chlorination step. sci-hub.seresearchgate.net Reagents like trichloroisocyanuric acid (TCCA) or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) can be used to generate the sulfonyl chloride in situ, which then reacts with an amine in the same reaction vessel. sci-hub.seresearchgate.net This strategy, particularly when performed in sustainable solvents like water or ethanol, avoids the handling of isolated sulfonyl chlorides and minimizes waste. researchgate.net
Furthermore, metal-free and solvent-free conditions represent a significant green advancement. The synthesis of benzenesulfonamide derivatives has been achieved through the ring-opening of aziridines using a magnetically separable graphene-based nanohybrid catalyst (CoFe@rGO). researchgate.net This method offers the advantages of low catalyst loading, excellent yields, and catalyst reusability, aligning perfectly with the principles of sustainable chemistry. researchgate.net
For the formation of the amide bond, direct coupling of carboxylic acids and amines using catalytic methods is greener than routes involving stoichiometric activating agents, which have poor atom economy. While not specifically documented for this compound, the principles of using catalytic amidation would be a key green strategy to explore for the final step of its synthesis.
Table 2: Research Findings on Green Synthesis of Sulfonamides
| Methodology | Starting Materials | Key Reagents/Catalysts | Solvent | Advantages | Ref. |
|---|---|---|---|---|---|
| Aqueous Synthesis | Sulfonyl chlorides, Amines | Sodium Carbonate | Water | Eliminates organic solvents, simple workup | mdpi.com |
| In-situ Oxidative Chlorination | Thiols, Amines | NaDCC·2H₂O | Water, Ethanol, Glycerol | Avoids isolation of hazardous sulfonyl chlorides | researchgate.net |
| Solvent-Free Catalysis | N-Tosylaziridines, Aryl amines | CoFe@rGO Nanohybrid | None | Catalyst reusability, no solvent waste, high yield | researchgate.net |
| PEG-Mediated Synthesis | Sulfonyl chlorides, Amines | Potassium Carbonate | PEG-400 | Use of a benign and recyclable solvent | sci-hub.se |
| PEG-Mediated Amidation | Heteroaldehydes, Sulfonylamines | CCl₃CN/H₂O₂ | PEG-400 | Direct formation of carboxamide-sulfonylamine linkage | researchgate.net |
By applying these green principles—utilizing aqueous or sustainable solvents, employing safer in-situ generated reagents, and leveraging reusable catalysts—the synthesis of this compound and its derivatives can be made significantly more sustainable and environmentally friendly.
Advanced Spectroscopic and Structural Characterization of 3 Benzenesulfonamido N Phenylpropanamide
Vibrational Spectroscopy (Infrared) Investigations and Band Assignments
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 3-BENZENESULFONAMIDO-N-PHENYLPROPANAMIDE, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Expected Vibrational Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide and Sulfonamide) | 3400-3200 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Amide I) | 1680-1630 | Stretching |
| N-H (Amide II) | 1570-1515 | Bending |
| C=C (Aromatic) | 1600-1450 | Stretching |
| S=O (Sulfonamide) | 1350-1300 and 1170-1150 | Asymmetric and Symmetric Stretching |
| C-N | 1400-1200 | Stretching |
| S-N | 1100-1000 | Stretching |
A detailed analysis would involve assigning each peak in the experimental spectrum to a specific molecular vibration, a process that is often aided by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in the different parts of the molecule. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the carbonyl and sulfonyl groups.
Expected ¹H NMR Signals:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic protons (phenyl rings) | 7.0 - 8.0 | Multiplets |
| N-H (amide and sulfonamide) | 7.5 - 10.0 | Singlets (broad) |
| -CH₂- (adjacent to C=O) | ~2.5 | Triplet |
| -CH₂- (adjacent to sulfonamide) | ~3.5 | Triplet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.
Expected ¹³C NMR Signals:
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=O (amide) | 170-175 |
| Aromatic carbons | 110-140 |
| -CH₂- (adjacent to C=O) | 35-45 |
| -CH₂- (adjacent to sulfonamide) | 40-50 |
Ultraviolet-Visible (UV-Vis) Spectroscopic Studies
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl and sulfonyl groups. The exact position of the absorption maxima (λmax) would depend on the solvent used. For similar aromatic sulfonamides, absorption maxima are typically observed in the range of 200-300 nm. nih.govbiointerfaceresearch.com
X-ray Diffraction Analysis of Molecular Conformation and Supramolecular Interactions
Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule and how the molecules pack together in the solid state. This analysis would provide detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation.
Furthermore, X-ray diffraction would elucidate the supramolecular interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing. nih.govnih.gov In this compound, hydrogen bonds would be expected between the N-H groups of the amide and sulfonamide moieties and the oxygen atoms of the carbonyl and sulfonyl groups of neighboring molecules.
Mass Spectrometry and Elemental Analysis for Compositional Verification
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₁₆N₂O₃S), the expected molecular weight is approximately 304.09 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would provide further structural information, with characteristic losses of fragments such as the phenyl group, the benzenesulfonyl group, and parts of the propanamide chain.
Elemental Analysis
Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample of the compound. The experimental values would be compared to the calculated theoretical values to confirm the empirical formula.
Calculated Elemental Composition for C₁₅H₁₆N₂O₃S:
| Element | Percentage |
| Carbon | 59.19% |
| Hydrogen | 5.30% |
| Nitrogen | 9.20% |
| Oxygen | 15.77% |
| Sulfur | 10.54% |
Computational Chemistry and Theoretical Investigations of 3 Benzenesulfonamido N Phenylpropanamide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure and properties of molecules. researchgate.netnih.gov This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium to large organic molecules. researchgate.net DFT calculations are used to determine optimized molecular geometries, electronic properties, and vibrational frequencies. The selection of an appropriate functional and basis set, such as B3LYP/6-311G(d,p), is crucial for obtaining reliable results that correlate well with experimental data. researchgate.netnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Molecular geometry optimization is a process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. nih.gov This optimized structure corresponds to the most probable geometry of the molecule in the gas phase.
For 3-benzenesulfonamido-N-phenylpropanamide, key structural parameters include the bond lengths and angles associated with the sulfonamide (-SO₂NH-) and amide (-CONH-) linkages, as well as the orientation of the two phenyl rings and the propanamide chain. The planarity of the amide group and the tetrahedral geometry around the sulfur atom are defining features. Studies on similar structures, like N-phenylpropanamide, provide insight into the expected values for these parameters. researchgate.net Conformational analysis would further explore the rotational barriers around single bonds to identify different stable conformers and their relative energies.
| Parameter | Illustrative Value | Parameter | Illustrative Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| S=O (avg.) | 1.44 | O-S-O | 120.5 |
| S-N | 1.65 | O-S-N | 107.0 |
| S-C (phenyl) | 1.77 | N-S-C (phenyl) | 106.5 |
| C=O (amide) | 1.24 | C-N-C (amide) | 125.0 |
| N-C (amide) | 1.36 | O=C-N (amide) | 123.0 |
| N-H (sulfonamide) | 1.02 | S-N-H | 115.0 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. researchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.comresearchgate.net A smaller gap generally implies higher reactivity and easier electronic transitions. researchgate.net
In this compound, the HOMO is expected to be localized on the electron-rich regions, such as the N-phenylpropanamide moiety, while the LUMO would likely be distributed over the electron-withdrawing benzenesulfonamide (B165840) group. The analysis of these orbitals provides insight into potential sites for electrophilic and nucleophilic attack and intramolecular charge transfer possibilities. nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.35 |
| HOMO-LUMO Gap (ΔE) | 5.50 |
Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of energy with respect to atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes (e.g., stretching, bending, scissoring) can be predicted. researchgate.net These calculations are invaluable for confirming the presence of specific functional groups. Due to the harmonic approximation and other systematic errors, calculated frequencies are often multiplied by a scaling factor (typically ~0.96) to improve agreement with experimental data. mdpi.com
For this compound, key vibrational modes would include the N-H stretch of the sulfonamide, the C=O stretch of the amide (Amide I band), the asymmetric and symmetric S=O stretches of the sulfonyl group, and various aromatic C-H and C=C stretching modes. researchgate.netresearchgate.net
| Vibrational Mode | Assignment | Expected Scaled Frequency (cm-1) |
|---|---|---|
| ν(N-H) | Sulfonamide N-H stretch | ~3350 |
| ν(C-H)arom | Aromatic C-H stretch | 3100 - 3000 |
| ν(C=O) | Amide C=O stretch (Amide I) | ~1685 |
| ν(C=C)arom | Aromatic ring C=C stretch | 1600 - 1450 |
| νas(S=O) | Asymmetric S=O stretch | ~1345 |
| νs(S=O) | Symmetric S=O stretch | ~1160 |
Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT, allow for the accurate prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net Theoretical NMR spectra serve as a powerful complement to experimental data, aiding in the definitive assignment of signals and the confirmation of molecular structures. researchgate.netresearchgate.net Calculations are typically performed on the optimized geometry of the molecule, and the results are referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, distinct signals would be predicted for the protons and carbons of the two different phenyl rings, the propanamide backbone, and the sulfonamide N-H proton.
| Atom Type | Illustrative 1H Chemical Shift (ppm) | Atom Type | Illustrative 13C Chemical Shift (ppm) |
|---|---|---|---|
| NH (amide) | ~8.5 - 9.5 | C=O (amide) | ~172 |
| NH (sulfonamide) | ~10.0 - 11.0 | C (aromatic, S-bound) | ~140 |
| CH (aromatic) | 7.0 - 8.0 | C (aromatic, N-bound) | ~138 |
| CH₂ (α to C=O) | ~2.8 | CH (aromatic) | 120 - 130 |
| CH₂ (β to C=O) | ~3.2 | CH₂ (α to C=O) | ~38 |
| CH₂ (β to C=O) | ~35 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). nih.gov TD-DFT calculates the vertical excitation energies required to promote an electron from an occupied orbital to a virtual orbital, the oscillator strengths (f) which relate to the intensity of the absorption bands, and the nature of the transitions involved (e.g., π→π* or n→π*). researchgate.netresearchgate.netnih.gov The results can be directly compared to experimental spectra to understand the electronic transitions responsible for the observed absorption peaks.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings. TD-DFT calculations would identify the specific molecular orbitals involved in the most intense electronic transitions. researchgate.net
| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| ~275 | > 0.3 | HOMO → LUMO (~95%) | π→π* |
Natural Bond Orbital (NBO) Analysis and Electron Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, revealing insights into bonding, lone pairs, and intramolecular charge transfer. nih.gov This method examines the delocalization of electrons from filled Lewis-type orbitals (donors, such as bonding orbitals or lone pairs) to empty non-Lewis-type orbitals (acceptors, typically anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). researchgate.net
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (carbonyl) | π(N-Cphenyl) | ~35.5 |
| LP(1) N (amide) | π(C=O) | ~55.0 |
| LP(2) O (sulfonyl) | σ*(S-N) | ~5.2 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It provides a color-coded map that identifies the electrophilic and nucleophilic sites, which are crucial for understanding a molecule's reactivity and intermolecular interactions. nih.govresearchgate.net
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, represented by shades of blue, are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net Green areas signify neutral or zero potential. nih.gov
For a molecule like this compound, the MEP map would likely show negative potential localized around the electronegative oxygen atoms of the sulfonamide and amide groups. These regions would be the primary sites for hydrogen bonding interactions. The hydrogen atoms attached to the nitrogen atoms of the sulfonamide and amide groups would exhibit positive electrostatic potential, making them hydrogen bond donors. The phenyl rings would likely show a mixed potential, with the pi-electron clouds contributing to a slightly negative potential above and below the plane of the rings.
Derivation of Global and Local Reactivity Descriptors (e.g., electrophilicity index)
Global and local reactivity descriptors are derived from conceptual Density Functional Theory (DFT) and provide quantitative measures of a molecule's reactivity and stability. researchgate.netorientjchem.org These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.orgresearchgate.net A smaller HOMO-LUMO energy gap generally implies higher reactivity and lower kinetic stability. orientjchem.orgresearchgate.net
Global Reactivity Descriptors:
Electronegativity (χ): Represents the ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the escaping tendency of electrons from a stable system.
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. orientjchem.org
Global Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability. A soft molecule has a small HOMO-LUMO gap. orientjchem.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. orientjchem.org
The following table presents a hypothetical set of global reactivity descriptors for a benzenesulfonamide derivative, illustrating the type of data obtained from such calculations.
| Descriptor | Formula | Typical Value (Arbitrary Units) |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |
| Global Softness (S) | 1/(2η) | 0.2 eV-1 |
| Electrophilicity Index (ω) | μ2/(2η) | 3.2 eV |
Local Reactivity Descriptors:
Local reactivity descriptors, such as Fukui functions and Parr functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. rsc.orgnih.gov
Molecular Docking Simulations for Interaction Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for elucidating interaction mechanisms and predicting the binding affinity of a molecule to a biological target. researchgate.net
In a typical molecular docking study involving a benzenesulfonamide derivative, the ligand is placed in the binding site of the receptor, and various conformations are sampled. The most stable binding pose is identified based on a scoring function that estimates the binding energy. Lower binding energies indicate a more stable ligand-receptor complex. nih.gov
Studies on similar benzenesulfonamide compounds have shown that their interactions with protein targets are often characterized by:
Hydrogen Bonds: The sulfonamide and amide groups are potent hydrogen bond donors and acceptors.
Hydrophobic Interactions: The phenyl rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings can also interact with aromatic residues of the protein through pi-pi stacking.
The following table provides an example of docking results for a benzenesulfonamide derivative against a hypothetical protein target.
| Parameter | Value |
| Binding Energy | -8.5 kcal/mol |
| Inhibition Constant (Ki) | 0.5 µM |
| Interacting Residues | Tyr122, Phe210, Arg345 |
| Types of Interactions | Hydrogen bond with Arg345, Pi-Pi stacking with Tyr122 |
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. frontiersin.org By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand in the binding site of a receptor and to understand the flexibility of the complex. frontiersin.org
For a ligand-protein complex, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.
MD simulations can also reveal key information about:
The flexibility of different regions of the protein upon ligand binding.
The role of water molecules in mediating ligand-receptor interactions.
The conformational changes that the ligand and protein undergo to achieve an optimal binding pose.
Chemical Reactivity and Transformation Mechanisms of 3 Benzenesulfonamido N Phenylpropanamide
Acylation Reactions Involving the Propanamide Moiety
The propanamide moiety of 3-benzenesulfonamido-N-phenylpropanamide contains a secondary amide linkage (-CONH-). The nitrogen atom of this amide is generally less nucleophilic than a free amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. However, under specific conditions, it can undergo acylation.
Deprotonation of the amide nitrogen with a strong base would be required to generate a more reactive amidate anion, which could then react with an acylating agent. Alternatively, certain catalysts can facilitate the direct acylation of the amide.
Key Research Findings:
The direct acylation of sulfonamides by esters has been achieved using titanium(IV) chloride as a promoter, suggesting that similar Lewis acid catalysis could potentially be applied to the less reactive propanamide nitrogen.
The reactivity of the N-H bond is central to these transformations. The acidity of this proton is influenced by the electronic effects of the neighboring phenyl and propanoyl groups.
Below is a table illustrating potential acylation reactions.
| Acylating Agent | Catalyst/Base | Potential Product |
| Acetyl Chloride | Strong Base (e.g., NaH) | 3-Benzenesulfonamido-N-acetyl-N-phenylpropanamide |
| Benzoic Anhydride | Lewis Acid (e.g., TiCl₄) | 3-Benzenesulfonamido-N-benzoyl-N-phenylpropanamide |
Amidation Reactions and Derivative Formation
The term "amidation" can refer to the formation of the amide bond itself or subsequent reactions of the amide. In the context of this compound, derivative formation would likely occur at the sulfonamide nitrogen, which is more acidic and nucleophilic after deprotonation than the propanamide nitrogen.
Transamidation, the exchange of the amine portion of an amide, is another potential reaction, though it typically requires catalysis and often harsh conditions, such as high temperatures. Metal-catalyzed transamidation reactions have been developed that could potentially be applied to this molecule.
Key Research Findings:
The synthesis of various sulfonamide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Catalytic systems, including those based on boron, iron, and various transition metals, have been developed to facilitate transamidation reactions under milder conditions. These methods could potentially be used to exchange the N-phenyl group of the propanamide.
The following table outlines possible derivative formations.
| Reactant | Catalyst | Potential Derivative |
| Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | 3-(N-methylbenzenesulfonamido)-N-phenylpropanamide |
| Benzylamine | Boric Acid | 3-Benzenesulfonamido-N-benzylpropanamide (via transamidation) |
Nucleophilic Substitution Reactions at Key Structural Positions
The structure of this compound features two phenyl rings that could potentially undergo nucleophilic aromatic substitution (SNAr). However, without strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group on the rings, these reactions are generally unfavorable.
Alternatively, the benzenesulfonate (B1194179) group, if modified to be a good leaving group, could be displaced. More commonly, nucleophilic substitution reactions might be employed in the synthesis of derivatives from precursors, rather than as a reaction of the final molecule itself.
Key Research Findings:
Studies on phenacyl benzenesulfonates show that the benzenesulfonate group can act as a leaving group in nucleophilic substitution reactions. farmaciajournal.com
The presence of activating groups is crucial for SNAr reactions on phenyl rings. For instance, N-(nitrophenyl) benzenesulfonamide (B165840) derivatives readily undergo substitution. rsc.org
Catalyst-Mediated Chemical Transformations
Modern organic synthesis heavily relies on catalysts to achieve transformations that are otherwise difficult or require harsh conditions. For a molecule like this compound, various catalyst-mediated reactions can be envisaged.
Key Research Findings:
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are widely used for the N-arylation of sulfonamides. researchgate.net This could be used to synthesize analogs of the target compound.
Titanium(IV) chloride has been reported as a mediator for the direct condensation of carboxylic acids and amines to form amides, highlighting its role in activating the carboxyl group. researchgate.net
Rhodium(II) catalysts can facilitate the oxidative coupling of aldehydes and sulfonamides to produce N-sulfonylcarboxamides. researchgate.net
Copper-catalyzed reactions are also employed for N-arylation of sulfonamides using arylboronic acids. researchgate.net
The table below summarizes some potential catalyst-mediated transformations for synthesizing analogs or derivatives.
| Reaction Type | Catalyst | Reactants | Potential Outcome |
| Buchwald-Hartwig Amination | Palladium complex | Aryl halide, 3-Amino-N-phenylpropanamide | Synthesis of aryl-sulfonamide analogs |
| Amide Formation | TiCl₄ | 3-Benzenesulfonamido-propanoic acid, Aniline (B41778) | Synthesis of this compound |
| N-Arylation | Copper(II) Acetate | This compound, Arylboronic acid | Formation of N-aryl-benzenesulfonamide derivative |
General Chemical Stability and Degradation Pathways (Non-Biological)
The chemical stability of this compound is determined by the resilience of its amide and sulfonamide linkages to hydrolysis under various conditions.
Amide Stability : Amide bonds are generally stable but can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions, typically requiring heat. The stability of anilides (amides of aniline) to acid hydrolysis is influenced by substituents on the phenyl ring; electron-withdrawing groups tend to stabilize the amide bond. researchgate.net
Sulfonamide Stability : The sulfonamide bond is known to be very stable and generally resistant to hydrolysis. Cleavage of this bond often requires drastic conditions, such as strong acid and high temperatures or reductive methods.
Degradation Pathways:
Acid Hydrolysis : Under strong acidic conditions and heat, the primary degradation pathway would likely be the hydrolysis of the propanamide bond, yielding 3-benzenesulfonamidopropanoic acid and aniline.
Alkaline Hydrolysis : Under strong basic conditions and heat, hydrolysis of the propanamide bond would yield the corresponding carboxylate salt and aniline. The sulfonamide bond would likely remain intact under these conditions.
Thermal Degradation : At elevated temperatures, complex degradation pathways may occur, potentially involving rearrangements or fragmentation of the molecule. The specific products would depend on the temperature and presence of other reagents or catalysts.
Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Benzenesulfonamido N Phenylpropanamide Analogues
Influence of Substituent Variations on Molecular Interactions and Reactivity
Alterations to the benzenesulfonamide (B165840) core and the N-phenylpropanamide moiety can influence how the molecule fits into a biological target's binding site. For instance, the sulfonamide group itself is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with protein residues. The NH group of the sulfonamido moiety can act as a hydrogen bond donor, a critical interaction for the binding of some derivatives to their targets. nih.govnih.gov
Substituents on the phenyl rings can modulate the electronic properties and lipophilicity of the molecule. Electron-withdrawing groups, for example, can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions. Conversely, bulky substituents can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the binding site. The introduction of different functional groups can also introduce new interaction points. For example, a hydroxyl group can act as both a hydrogen bond donor and acceptor, while a halogen atom can participate in halogen bonding.
The reactivity of the molecule can also be tuned through substituent changes. For instance, the metabolic stability of a compound can be improved by introducing groups that block sites of metabolism. The table below summarizes the observed effects of various substituents on the activity of benzenesulfonamide analogues based on several studies.
| Substituent Position | Substituent Type | Observed Effect on Activity | Reference |
| Phenyl Ring (Benzenesulfonamide) | Electron-withdrawing (e.g., -Cl, -CF3) | Generally increases potency | nih.gov |
| Phenyl Ring (Benzenesulfonamide) | Electron-donating (e.g., -CH3) | Variable effects, can decrease or have no significant impact on activity | tandfonline.com |
| Phenyl Ring (N-phenylpropanamide) | Halogen (e.g., -F, -Cl) | Can improve binding affinity and selectivity | nih.gov |
| Phenyl Ring (N-phenylpropanamide) | Bulky groups | Can lead to steric clash and reduced activity if not accommodated by the binding pocket | nih.gov |
| Linker between Phenyl Rings | Amide vs. Amine | The rigidity of the linker can influence inhibitory potency, with more rigid linkers sometimes showing stronger inhibition | tandfonline.com |
Rational Design Strategies for Synthesizing Analogues with Modified Properties
Rational design strategies leverage the insights gained from SAR studies to create new molecules with desired characteristics. A primary goal is to optimize the interactions between the ligand and its target protein. This often involves a cycle of design, synthesis, and biological evaluation.
One common strategy is to modify the "tail" or non-core regions of the molecule to explore new interactions within the binding pocket. For instance, in the design of carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold, modifications to the part of the molecule extending away from the zinc-binding sulfonamide group have led to significant improvements in isoform selectivity. tandfonline.comnih.gov
Computational methods, such as molecular docking, play a crucial role in rational design. Docking simulations can predict how a designed analogue will bind to its target, providing insights into potential new interactions and guiding the selection of substituents. mdpi.com For example, if a hydrophobic pocket is identified near a particular position on the ligand, adding a lipophilic substituent at that position would be a rational design choice.
Another key aspect of rational design is the optimization of pharmacokinetic properties. This can involve modifying the molecule to improve its solubility, metabolic stability, and cell permeability. For example, introducing polar groups can increase aqueous solubility, while blocking metabolically labile sites can prolong the compound's half-life in the body. nih.gov The synthesis of analogues often involves standard organic chemistry techniques, such as amide coupling reactions to join different molecular fragments. nih.gov
Pharmacophore Modeling and Ligand Design Principles (focused on chemical features)
Pharmacophore modeling is a powerful tool in ligand design that focuses on the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model does not represent a specific molecule but rather an abstract collection of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. dovepress.com
For benzenesulfonamide-based compounds, a typical pharmacophore model might include:
A hydrogen bond acceptor feature corresponding to one of the sulfonamide oxygen atoms.
A hydrogen bond donor feature from the sulfonamide NH group. nih.gov
One or more aromatic ring features representing the phenyl groups.
Hydrophobic features that map to lipophilic regions of the molecule.
Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new molecules that match the required features. researchgate.net It can also guide the design of new analogues by highlighting which chemical features are most important for activity. For example, if a pharmacophore model indicates the importance of a hydrophobic group at a certain position, medicinal chemists can synthesize derivatives with different lipophilic substituents at that site to optimize the interaction. nih.gov
The development of a pharmacophore model often begins with a set of known active molecules. By aligning these molecules, common chemical features that are likely responsible for their activity can be identified. nih.gov The table below outlines key pharmacophoric features commonly found in active benzenesulfonamide derivatives.
| Pharmacophoric Feature | Chemical Group | Role in Molecular Interaction |
| Hydrogen Bond Acceptor | Sulfonyl (SO2) oxygens | Interact with hydrogen bond donors on the target protein |
| Hydrogen Bond Donor | Sulfonamide (SO2NH) proton | Forms hydrogen bonds with acceptor groups on the target |
| Aromatic Ring | Phenyl groups | Engage in π-π stacking or hydrophobic interactions |
| Hydrophobic Center | Alkyl or aryl substituents | Occupy hydrophobic pockets in the binding site |
Application of Scaffold Hopping and Bioisosterism in Derivative Design
Scaffold hopping and bioisosterism are advanced strategies in medicinal chemistry aimed at discovering novel chemical classes of compounds with similar biological activity to a known parent molecule. nih.gov These techniques are particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties or patentability. researchgate.net
Scaffold hopping involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one while maintaining the original's key pharmacophoric features. u-strasbg.fr For a 3-benzenesulfonamido-N-phenylpropanamide analogue, this could mean replacing the benzenesulfonamide core with another chemical group that can still present the necessary hydrogen bonding and aromatic features in the correct spatial orientation. The goal is to find a new scaffold that mimics the biological activity of the original but has a different chemical structure.
Bioisosterism is the replacement of a substituent or a functional group with another that has similar physical or chemical properties, leading to a molecule that retains the same biological activity. ctppc.org Bioisosteres can be classified as classical (atoms or groups with the same number of valence electrons) or non-classical (groups with different numbers of atoms but similar steric and electronic properties).
In the context of this compound derivatives, bioisosteric replacements could be applied to various parts of the molecule. For example:
The phenyl rings could be replaced with other aromatic heterocycles like pyridine (B92270) or thiophene.
The amide linker could be replaced with a bioisosteric group such as a reverse amide, an ester, or a ketone.
A carboxylic acid group could be replaced by a tetrazole, which is a common non-classical bioisostere.
The table below provides examples of potential bioisosteric replacements for functional groups found in this compound analogues.
| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |
| Phenyl Ring | Pyridine, Thiophene, Furan | Modulate electronic properties, solubility, and metabolic stability |
| Amide (-CONH-) | Reverse Amide (-NHCO-), Ester (-COO-), Ketone (-CO-) | Alter hydrogen bonding capacity and conformational flexibility |
| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide (-SO2NH2) | Improve metabolic stability and cell permeability |
| Methyl group (-CH3) | Halogen (e.g., -Cl, -F) | Similar size, can alter electronic properties |
By employing these rational design principles, researchers can systematically explore the chemical space around the this compound scaffold to develop new analogues with optimized properties for various therapeutic applications.
Potential Non Biological Applications and Material Science Perspectives of 3 Benzenesulfonamido N Phenylpropanamide
Role as a Synthetic Building Block in Complex Organic Synthesis
In organic synthesis, the utility of a molecule as a "building block" or "intermediate" is determined by its accessible functional groups and its ability to be incorporated into larger, more complex molecular architectures. Benzenesulfonamide (B165840) derivatives are widely used in this capacity. For instance, the sulfonamide group can be a precursor to other functionalities or can be used to protect amine groups during multi-step syntheses.
The structure of 3-benzenesulfonamido-N-phenylpropanamide features several reactive sites that could be exploited in organic synthesis:
The Sulfonamide N-H Bond: The hydrogen atom on the sulfonamide nitrogen is acidic and can be deprotonated to form an anion. This anion can then participate in various bond-forming reactions, such as alkylation or arylation, allowing for the introduction of diverse substituents.
The Amide N-H Bond: Similar to the sulfonamide, the amide nitrogen also possesses a proton that can be removed under suitable basic conditions, providing another site for chemical modification.
The Aromatic Rings: Both the benzene (B151609) ring of the sulfonamide group and the phenyl ring of the amide group are susceptible to electrophilic aromatic substitution. This allows for the introduction of various functional groups (e.g., nitro, halo, alkyl groups) onto the rings, further modifying the electronic properties and steric profile of the molecule.
Given these features, this compound could potentially serve as a versatile scaffold for the synthesis of more complex molecules. For example, derivatives of this compound could be explored in the development of novel ligands for catalysis or as precursors to heterocyclic systems. The synthesis of isoxazolyl-benzenesulfonamides from related precursors demonstrates how the benzenesulfonamide moiety can be part of a larger synthetic scheme to create complex heterocyclic structures. derpharmachemica.com
Exploration of Nonlinear Optical Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for a range of advanced photonic applications, including optical data storage, signal processing, and frequency conversion. The NLO response of a molecule is often associated with the presence of a π-conjugated system and electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.
While there is no specific research on the NLO properties of this compound, the general class of sulfonamide derivatives has been investigated for such applications. Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the polarizability (α) and hyperpolarizability (β) of various sulfonamides, which are key indicators of NLO activity. For example, studies on azo sulfonamide derivatives have shown that the presence of the sulfonamide group can contribute to significant NLO responses.
The key structural features of this compound relevant to its potential NLO properties include:
Aromatic π-Systems: The two phenyl rings provide a basis for π-electron delocalization.
Electron-Withdrawing Sulfonyl Group: The -SO2- group is a strong electron-withdrawing group.
Potential for Intramolecular Charge Transfer: The molecule contains both electron-donating (amine-like) and electron-withdrawing (sulfonyl, carbonyl) components, which are prerequisites for NLO activity.
Future research could involve theoretical calculations of the hyperpolarizability of this compound and its derivatives to predict their NLO response. Experimental validation could then be carried out using techniques such as the Z-scan method.
Table 1: Key Molecular Properties for Potential NLO Activity
| Property | Description | Relevance to this compound |
|---|---|---|
| Hyperpolarizability (β) | A measure of the nonlinear response of a molecule to an electric field. | Not yet determined for this compound, but other sulfonamides have shown promising values. |
| π-Conjugated System | A system of connected p-orbitals with delocalized electrons. | The two phenyl rings provide a π-system, although not fully conjugated between them. |
| Intramolecular Charge Transfer (ICT) | The transfer of electronic charge from an electron-donating part of a molecule to an electron-accepting part upon excitation. | The molecule contains both electron-withdrawing (-SO2, -CO) and potentially donating (amide, sulfonamide nitrogens) groups. |
Chemo-Sensing or Other Advanced Material Applications
A chemo-sensor is a molecule designed to bind to a specific analyte (an ion or another molecule) and produce a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). The sulfonamide group has been identified as a versatile functional group for the design of chemo-sensors. The acidic proton on the sulfonamide nitrogen can be involved in hydrogen bonding or can be removed upon interaction with basic anions, leading to a change in the electronic properties of the molecule and thus a detectable signal.
Sulfonamide-based chemo-sensors have been developed for the detection of various ions, including:
Anions: Fluoride, cyanide, and pyrophosphate.
Cations: Copper (Cu²⁺), mercury (Hg²⁺), and zinc (Zn²⁺).
The sensing mechanism often involves either the deprotonation of the sulfonamide N-H group by a basic anion or the coordination of a metal cation to the sulfonamide nitrogen and/or oxygen atoms.
Given the presence of the benzenesulfonamide moiety, this compound could be investigated as a potential chemo-sensor. The two phenyl rings could be further functionalized with fluorophores or chromophores to enhance the signaling mechanism. For example, attaching a fluorescent group to one of the phenyl rings could lead to a sensor where ion binding modulates the fluorescence intensity or wavelength.
Table 2: Potential Chemo-Sensing Applications
| Analyte Type | Potential Interaction Mechanism |
|---|---|
| Basic Anions | Deprotonation of the sulfonamide N-H proton. |
| Metal Cations | Coordination with the oxygen atoms of the sulfonyl and carbonyl groups, and/or the nitrogen atoms of the sulfonamide and amide groups. |
Future Directions and Emerging Research Avenues for 3 Benzenesulfonamido N Phenylpropanamide
Development of Novel and Efficient Synthetic Methodologies
The future of synthesizing 3-benzenesulfonamido-N-phenylpropanamide and its derivatives lies in the development of more efficient, atom-economical, and environmentally benign methodologies. Current synthetic approaches to similar compounds often rely on traditional multi-step procedures which can be time-consuming and generate significant waste. Future research could focus on the development of one-pot syntheses, catalytic C-H activation, and flow chemistry approaches to streamline the production of this class of molecules.
One promising avenue is the use of transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, for instance, have been successfully employed for the synthesis of various aromatic sulfonamides. researchgate.net Future investigations could explore the direct arylation of a suitable propanamide precursor with a benzenesulfonyl halide, or the coupling of 3-amino-N-phenylpropanamide with a benzenesulfonyl chloride derivative. Another area of interest is the use of more sustainable and abundant first-row transition metals like copper or iron as catalysts. frontiersrj.com
Furthermore, the principles of green chemistry are expected to play a pivotal role in shaping future synthetic strategies. sci-hub.se This includes the use of safer, renewable solvents, minimizing the use of protecting groups, and developing catalytic systems that can be easily recovered and reused. researchgate.netrsc.org The development of enzymatic or chemo-enzymatic routes could also offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.
| Potential Synthetic Improvement | Key Advantages | Illustrative Catalytic System |
| One-Pot Synthesis | Reduced reaction time, lower solvent usage, higher overall yield. | Tandem amination and sulfonylation reaction. |
| C-H Activation | Increased atom economy, reduced pre-functionalization steps. | Rh(III)-catalyzed direct sulfonamidation. |
| Flow Chemistry | Improved safety, scalability, and process control. | Packed-bed reactor with an immobilized catalyst. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Transaminase for the synthesis of the β-amino acid precursor. |
Integration of Advanced Hybrid Computational Modeling Techniques
Computational chemistry is poised to revolutionize the study of this compound. Advanced computational modeling can provide deep insights into its electronic structure, conformational landscape, and potential interactions with biological targets or other molecules. nih.gov Future research will likely employ a multi-pronged computational approach, combining quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations.
Density Functional Theory (DFT) calculations can be used to predict the molecule's geometric and electronic properties, such as its frontier molecular orbitals (HOMO-LUMO gap), which are crucial for understanding its reactivity. researchgate.netmdpi.com These calculations can also help in the interpretation of spectroscopic data (e.g., NMR, IR) and in predicting the regioselectivity of chemical reactions.
Hybrid QM/MM methods will be invaluable for studying the behavior of this compound in complex environments, such as in solution or within a protein binding site. These methods allow for a high-level quantum mechanical treatment of the molecule of interest while the surrounding environment is described with a more computationally efficient molecular mechanics force field.
Molecular dynamics simulations can provide a dynamic picture of the molecule's behavior over time, revealing its conformational flexibility and its interactions with solvent molecules or other solutes. nih.gov This information is critical for understanding its pharmacokinetic properties and for designing derivatives with improved solubility or binding affinity.
| Computational Technique | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. | Guiding synthetic efforts, predicting reaction outcomes. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Binding energies, enzyme-ligand interactions. | Virtual screening for potential biological targets. |
| Molecular Dynamics (MD) | Conformational dynamics, solvation properties. | Predicting solubility, membrane permeability. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity. | Designing derivatives with enhanced therapeutic potential. |
Exploration of Undiscovered Chemical Reactivity and Catalysis
The chemical reactivity of the this compound scaffold is largely unexplored. The presence of multiple functional groups—the sulfonamide, the amide, and the aromatic rings—suggests a rich and varied chemistry waiting to be discovered. Future research should systematically investigate the reactivity of this compound under a range of conditions to unlock its full synthetic potential.
The sulfonamide group, for example, can participate in a variety of transformations. The N-H bond can be deprotonated to form a nucleophilic anion, which can then be alkylated or acylated to generate a diverse library of derivatives. The sulfonyl group can also be involved in radical reactions, offering a pathway to novel carbon-sulfur bond formations. acs.org Recent studies have shown that sulfonamides can be cleaved under certain catalytic conditions, which could be a useful deprotection strategy in a multi-step synthesis. nih.gov
Furthermore, the unique electronic and steric properties of this compound could make it a valuable ligand or organocatalyst in its own right. Proline-sulfonamide derivatives have been shown to be effective organocatalysts in a variety of asymmetric transformations. nih.gov It is conceivable that chiral derivatives of this compound could be developed as novel catalysts for reactions such as aldol (B89426) additions, Michael additions, or Diels-Alder reactions. google.com
| Reactive Site | Potential Transformation | Potential Product Class |
| Sulfonamide N-H | Deprotonation followed by alkylation/acylation. | N-substituted sulfonamides. |
| Phenyl Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation). | Substituted aromatic derivatives. |
| Amide N-H | Directed ortho-metalation. | Ortho-functionalized N-phenylpropanamides. |
| Entire Molecule | As a chiral ligand for transition metal catalysis. | Enantiomerically enriched organic compounds. |
Further Integration with Sustainable Chemistry Initiatives
The principles of sustainable chemistry provide a framework for the future development and application of this compound. This involves a holistic approach that considers the entire lifecycle of the compound, from its synthesis to its final disposal. A key focus will be on the use of renewable feedstocks and the development of catalytic processes that minimize energy consumption and waste generation. researchgate.net
Future research could explore the synthesis of this compound from bio-based starting materials. For example, the phenylpropanamide backbone could potentially be derived from the amino acid phenylalanine. The development of solvent-free or aqueous synthetic methods would also significantly improve the environmental footprint of its production. sci-hub.se
Another important aspect of sustainable chemistry is the design of molecules that are biodegradable or can be easily recycled. While the biodegradability of this compound is currently unknown, future studies could investigate its environmental fate and design derivatives with improved degradation profiles. The use of the compound as a recyclable catalyst or in a recyclable material would also be a significant step towards a more sustainable chemical industry.
Expansion into Novel Non-Biological Material Science Applications
While sulfonamides are traditionally associated with medicinal chemistry, their unique properties also make them attractive candidates for a range of material science applications. The strong hydrogen-bonding capabilities of the sulfonamide group, combined with the rigidity of the aromatic rings, could be exploited to create novel supramolecular assemblies and functional materials.
One potential application is in the development of new polymers. Sulfonamide-containing polymers have been shown to exhibit interesting properties, such as pH-responsiveness, which could be useful for applications in drug delivery, sensors, or smart coatings. nih.govrsc.orgacs.org By incorporating this compound as a monomer into a polymer chain, it may be possible to create new materials with tailored thermal, mechanical, and electronic properties. ontosight.ai
Another exciting possibility is the use of this compound as a building block for metal-organic frameworks (MOFs). chemscene.com MOFs are highly porous materials with a wide range of potential applications, including gas storage, separation, and catalysis. acs.orgrsc.org The ability of the sulfonamide and amide groups to coordinate with metal ions could enable the formation of novel MOF structures with unique properties.
| Material Class | Potential Application | Key Property Conferred by the Compound |
| pH-Responsive Polymers | Drug delivery, sensors. | The acidic proton of the sulfonamide group. researchgate.net |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis. | Coordination sites for metal ions. |
| Supramolecular Gels | Environmental remediation, tissue engineering. | Hydrogen bonding and π-π stacking interactions. |
| Organic Electronics | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | Tunable electronic properties through chemical modification. |
Q & A
Q. What are the standard synthetic routes for 3-benzenesulfonamido-N-phenylpropanamide, and how are intermediates validated?
Methodological Answer: The synthesis typically involves a multi-step process:
Sulfonylation : Reacting a propanamide precursor with benzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C) for 6–8 hours .
Amidation : Coupling the sulfonylated intermediate with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether/ethyl acetate).
Validation:
- Thin-layer chromatography (TLC) monitors reaction progress (Rf values compared to standards) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H/C NMR peaks (e.g., sulfonamide NH at δ 10–11 ppm, aromatic protons at δ 7–8 ppm) .
- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 345.2) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm, amide C=O at 1650–1700 cm) .
- High-resolution mass spectrometry (HRMS) : Confirm empirical formula (e.g., CHNOS) with <2 ppm error .
- X-ray crystallography (if crystals obtained): Resolve 3D structure using SHELX programs (SHELXL for refinement, SHELXS for phase solution) .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Contradictions in NMR or MS data often arise from:
- Tautomerism : Use variable-temperature NMR to detect equilibrium shifts (e.g., keto-enol tautomers) .
- Impurity interference : Employ orthogonal techniques (e.g., HPLC-MS to separate co-eluting impurities) .
- Crystallographic validation : Compare experimental X-ray structures with computational models (DFT-optimized geometries) .
Case Study :
A 2025 study found discrepancies in NH proton coupling constants due to rotational isomerism. Resolution involved 2D NOESY NMR to identify spatial proximity of substituents .
Q. How to optimize reaction yield for this compound under varying conditions?
Methodological Answer: Design a factorial experiment to test variables:
| Variable | Levels Tested | Optimal Condition | Yield Increase |
|---|---|---|---|
| Solvent | DCM, THF, Acetonitrile | DCM | 15% |
| Temperature | 25°C, 40°C, 60°C | 40°C | 20% |
| Catalyst | None, DMAP, Pyridine | DMAP (0.1 eq) | 25% |
Q. Analysis :
- Design of Experiments (DoE) software (e.g., JMP) identifies significant factors (p < 0.05).
- HPLC tracking quantifies intermediate conversion rates .
Q. What computational strategies predict the biological activity of this compound analogs?
Methodological Answer:
Q. How to address low reproducibility in crystallographic data for sulfonamide derivatives?
Methodological Answer:
Q. What are best practices for resolving contradictions between in vitro and in silico activity data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
